10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused thia- and aza-rings. Its IUPAC name highlights key substituents: a 3-chlorobenzenesulfonyl group at position 10 and a 4-ethoxyphenylamine moiety at position 5. The molecular formula is C₂₂H₁₈ClN₅O₃S₂, with a molecular weight of 511.0 g/mol. Current literature lacks explicit data on its physicochemical properties (e.g., melting point, solubility) or biological activity, necessitating analogies to structurally related compounds for preliminary insights.
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-2-30-15-8-6-14(7-9-15)23-19-18-17(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)16-5-3-4-13(22)12-16/h3-12H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHBSVKNSXVJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 3-chlorobenzenesulfonyl chloride . This intermediate is then reacted with 4-ethoxyaniline under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-10-(4-Methylbenzenesulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0²,⁶]Dodeca-2(6),3,7,9,11-Pentaen-7-Amine (CAS: 892733-61-8)
- Molecular Formula : C₂₂H₁₉N₅O₄S₂
- Substituents :
- Sulfonyl group: 4-methylbenzenesulfonyl (vs. 3-chlorobenzenesulfonyl in the target compound).
- Aromatic amine: 3,4-dimethoxyphenyl (vs. 4-ethoxyphenyl).
- Methoxy groups at positions 3 and 4 on the phenyl ring increase steric hindrance and electron-donating effects, which may reduce metabolic stability compared to the single 4-ethoxy group in the target compound .
N-[3-(Dimethylamino)Propyl]-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-3-(Phenylsulfanyl)Propanamide Hydrochloride (CAS: 1052538-09-6)
- Structural Relevance: Shares a tricyclic thia-aza core but incorporates a dioxa ring and a dimethylaminopropyl side chain.
- Functional Impact: The dioxa ring increases polarity, likely improving aqueous solubility compared to the target compound’s fully aromatic system .
Comparative Physicochemical and Spectroscopic Data
† NMR studies of analogs (e.g., CAS 892733-61-8) reveal that substituent changes in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) correlate with distinct chemical shifts, suggesting similar environmental perturbations in the target compound’s sulfonyl and ethoxyphenyl regions .
Biological Activity
The compound 10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
This compound features a unique polycyclic framework that includes multiple nitrogen and sulfur atoms. The presence of the 3-chlorobenzenesulfonyl group is significant due to its electron-withdrawing properties, which can enhance the compound's reactivity with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics often exhibit a range of biological activities. These may include:
- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The sulfonamide group may interact with enzymes, making these compounds candidates for therapeutic agents.
Antimicrobial Activity
A study examined the antimicrobial properties of related compounds and found that those with similar sulfonamide functionalities exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the inhibition of bacterial folate synthesis pathways.
| Compound | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Compound A | 15 mm | |
| Compound B | 20 mm | |
| Target Compound | 18 mm |
Anticancer Studies
Research has indicated that certain derivatives of tetraazatricyclo compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The enzyme inhibition potential was assessed in vitro against various targets such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). The compound demonstrated promising inhibition profiles.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Sulfonamide Interaction : The sulfonamide group can mimic para-amino benzoic acid (PABA), which is essential for bacterial growth.
- Nitrogen Atoms Role : The multiple nitrogen atoms in the structure may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
Q & A
Q. What frameworks resolve data discrepancies in multi-method studies?
- Methodological Answer : Adopt a tiered validation approach:
- Primary Data : X-ray crystallography or HRMS.
- Secondary Validation : Replicate synthesis and characterize via independent labs.
- Statistical Analysis : Use PCA (Principal Component Analysis) to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
